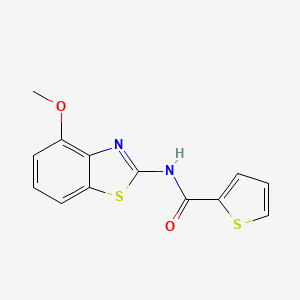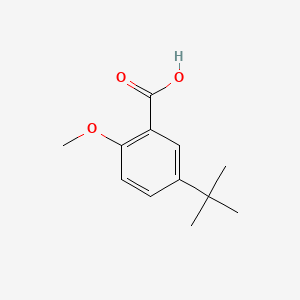
2-Azidopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azidopropanoic acid is an organic compound with the chemical formula C3H5N3O2 and a molecular weight of 115.09 g/mol . It appears as a colorless crystal or white solid and has a melting point of 80-82°C . This compound is soluble in water, alcohols, and ester solvents . It is used as an important intermediate in organic synthesis due to its azide group, which can participate in various chemical reactions .
作用机制
Target of Action
The primary target of 2-Azidopropionic acid is compounds containing alkyne groups . The terminal azide group of 2-Azidopropionic acid allows it to conjugate with these compounds .
Mode of Action
2-Azidopropionic acid interacts with its targets through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This interaction allows 2-Azidopropionic acid to be useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .
Biochemical Pathways
It’s known that azido compounds can participate in click chemistry reactions, which are widely used in bioconjugation, drug discovery, and materials science .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its ability to conjugate with compounds containing alkyne groups, it’s likely that 2-azidopropionic acid could modify the structure and function of these compounds .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
生化分析
Biochemical Properties
It is known that this compound can participate in various chemical reactions such as hydrolysis, reduction, and oxidation . It has good reactivity and can interact with various functional groups
Cellular Effects
The cellular effects of 2-Azidopropionic acid are not well-documented. It is known that similar compounds can have significant effects on cellular processes. For example, propionic acid, a related compound, has been shown to disrupt endocytosis, cell cycle, and cellular respiration in yeast
Temporal Effects in Laboratory Settings
It has been reported that 3-Azidopropionic acid, a related compound, has good stability and can maintain stability in a wide range of pH values .
Metabolic Pathways
It is known that 2-oxocarboxylic acids, which include related compounds, are involved in various metabolic pathways, including glycolysis, the Wood–Werkman cycle, and amino acid metabolism .
准备方法
Synthetic Routes and Reaction Conditions
2-Azidopropanoic acid can be synthesized by reacting chloroacetic acid with nitrosamide under appropriate reaction conditions . The reaction involves the substitution of the chlorine atom in chloroacetic acid with an azide group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Azidopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the copper-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Copper Catalysts: Used in cycloaddition reactions with alkynes.
Reducing Agents: Such as hydrogen gas or hydrides, used for the reduction of the azide group.
Major Products Formed
科学研究应用
2-Azidopropanoic acid has several applications in scientific research:
相似化合物的比较
Similar Compounds
3-Azidopropanoic acid: Similar in structure but with the azide group on a different carbon atom.
2-Methylbutyric acid: Similar in molecular weight but lacks the azide group.
2-Phenylpropionic acid: Contains a phenyl group instead of an azide group.
Uniqueness
2-Azidopropanoic acid is unique due to its azide group, which allows it to participate in specific and efficient cycloaddition reactions, making it valuable in click chemistry and bioorthogonal applications .
属性
IUPAC Name |
2-azidopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBLPHVIQXLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3014908.png)
![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3014912.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3014914.png)


![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3014918.png)



![1-[2-(3-Methylphenyl)azepan-1-yl]prop-2-en-1-one](/img/structure/B3014927.png)


